Tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-aminothiophene-2-carbonyl moiety
Preparation Methods
The synthesis of tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperazine ring using a tert-butyl group. The 5-aminothiophene-2-carbonyl moiety is then introduced through a series of reactions involving acylation and amination. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine .
Chemical Reactions Analysis
Tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The 5-aminothiophene-2-carbonyl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity[4][4].
Comparison with Similar Compounds
Similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine ring and tert-butyl group but differ in their substituents. The unique 5-aminothiophene-2-carbonyl moiety in tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate provides distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N3O3S |
---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
tert-butyl 4-(5-aminothiophene-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9,15H2,1-3H3 |
InChI Key |
JPIGWSCHMRKMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)N |
Origin of Product |
United States |
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